(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol Amorphous solid or tan powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 31282-04-9
VCID: VC21538619
InChI: InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18?,19+,20?/m1/s1
SMILES: CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Molecular Formula: C20H37N3O13
Molecular Weight: 527.5 g/mol

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

CAS No.: 31282-04-9

Cat. No.: VC21538619

Molecular Formula: C20H37N3O13

Molecular Weight: 527.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol - 31282-04-9

CAS No. 31282-04-9
Molecular Formula C20H37N3O13
Molecular Weight 527.5 g/mol
IUPAC Name (3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Standard InChI InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18?,19+,20?/m1/s1
Standard InChI Key GRRNUXAQVGOGFE-WHGKUWNNSA-N
Isomeric SMILES CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N
SMILES CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Canonical SMILES CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
Appearance Solid powder
Boiling Point 897.6±65.0 °C at 760 mmHg
Melting Point 320 to 356 °F (decomposes) (NTP, 1992)

Chemical Identification and Structure

Compound Identification

The compound (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH- dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is cataloged in chemical databases with the following identifiers:

Identifier TypeValue
PubChem CID86278394
Parent CompoundHygromycin B (CID 23777801)
Molecular FormulaC₂₀H₃₇N₃O₁₃·H₂O
Molecular Weight545.5 g/mol
Creation Date2014-11-24
Last Modified2025-03-08

This compound represents the hydrated form of Hygromycin B, with an additional water molecule incorporated into its chemical structure .

Structural Features

The compound features a complex molecular structure characterized by:

  • A 5-substituted N-methyl-2-deoxystreptamine aminocyclitol core

  • A unique dual ether linkage between two of its three sugar moieties, forming a distinctive five-membered ring

  • Multiple chiral centers giving rise to its specific stereochemistry as indicated in its formal name

  • A highly oxygenated structure with 13 oxygen atoms (excluding the hydrate)

  • Three nitrogen-containing groups including amine and methylamine functionalities

The molecular structure contains an unusually complex spiro system where a 1,3-dioxolo[4,5-c]pyran ring system shares a carbon atom with an oxane ring. This structural arrangement contributes to the compound's unique biological properties and specific interaction with ribosomes .

Physicochemical Properties

Molecular and Structural Properties

The compound exhibits the following calculated physicochemical properties:

PropertyValueMethod
Exact Mass545.24320293 DaComputed by PubChem 2.1
Monoisotopic Mass545.24320293 DaComputed by PubChem 2.1
Hydrogen Bond Donor Count12Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count17Computed by Cactvs 3.4.8.18
Rotatable Bond Count6Computed by Cactvs 3.4.8.18

These properties highlight the compound's high potential for hydrogen bonding, which plays a crucial role in its interaction with ribosomal RNA targets .

Chemical Representation

The compound can be represented using various chemical notation systems:

  • SMILES: CN[C@H]1CC@HN.O

  • InChI: InChI=1S/C20H37N3O13.H2O/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24;/h5-19,23-31H,2-4,21-22H2,1H3;1H2/t5-,6-,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18-,19+,20+;/m1./s1

  • InChIKey: FOVDUCWCXNHTHM-PVJXDLEOSA-N

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

The compound demonstrates broad-spectrum antimicrobial activity against:

  • Prokaryotic organisms (bacteria)

  • Eukaryotic microorganisms (fungi, yeasts)

  • Higher eukaryotic cells

This wide-ranging activity profile reflects the compound's ability to target a fundamental cellular process - protein synthesis - which is essential across diverse life forms .

Ribosomal Targeting and Inhibition Mechanism

The compound exerts its antimicrobial effects through specific interactions with ribosomes:

  • It binds to a conserved region in helix 44 of 16S rRNA in the ribosome, specifically interacting with nucleotides C1403, G1405, G1494, U1495, C1496, and U1498 (E. coli numbering)

  • This binding site is located between the A (aminoacyl) and P (peptidyl) sites of the ribosome

  • Unlike typical aminoglycosides, it inhibits protein synthesis primarily by blocking ribosomal translocation rather than causing significant misreading of the genetic code

  • It stabilizes the nonrotated decoding structure of ribosomes, preferentially populating the nonrotated state, which depletes the hybrid state necessary for translocation

Resistance Mechanisms

Research on resistance to this compound has identified specific mutations in the 16S rRNA that confer resistance:

MutationMIC (μg/ml)Relative ResistanceGeneration Time (h)
Wild type1613.2-3.4
U1406C1,024645.3 ± 0.8
C1496U512325.2 ± 1.1
U1498C128-2568-163.8 ± 0.3

These mutations all occur in close proximity to the binding site of the compound in helix 44 of 16S rRNA. The high conservation of these positions across all domains of life explains the compound's broad toxicity profile .

Applications in Research and Medicine

Laboratory Applications

The compound has become a standard tool in molecular biology and genetic engineering:

  • Selection marker: Used for screening and maintaining prokaryotic and eukaryotic cells transformed with hygromycin resistance genes (hyg or hph)

  • Dual selection: Often used in combination with other antibiotics like G418 or Blasticidin S for the selection of dual-resistant cell lines

  • Antiviral studies: Used as an antiviral agent due to its selective penetration into cells with increased membrane permeability following viral infection

Veterinary Medicine

The compound has established applications in veterinary medicine:

  • Anthelmintic agent: Added to swine and chicken feed under the brand name Hygromix to control parasitic worms

  • Feed additive: FDA-approved antibiotic food additive for livestock

  • Insect repellent: Can function as an insect-repellant when mixed with animal feed

Production and Structural Derivatives

Biosynthesis

The compound is produced naturally by the soil bacterium Streptomyces hygroscopicus. The biosynthetic pathway involves:

  • A 31.5 kb genomic DNA region covering the biosynthetic gene cluster with 29 ORFs

  • Three key moieties: 5-dehydro-alpha-L-fucofuranose, (E)-3-(3,4-dihydroxyphenyl)-2-methylacrylic acid, and 2L-2-amino-2-deoxy-4,5-O-methylene-neo-inositol

  • The final step involves reduction of alpha-L-fucofuranose by the Hyg26 protein, which has sequence homology to short-chain alcohol dehydrogenases

Related Analogs and Derivatives

Studies have identified several related compounds and biosynthetic intermediates:

  • 5''-dihydrohygromycin A

  • 5''-dihydromethoxyhygromycin A

  • 5''-dihydrohygromycin A products lacking the aminocyclitol moiety

These variants provide insights into the ordering of the multiple unusual steps in the convergent biosynthetic pathway of the parent compound .

Recent Research Findings

Structural Basis for Ribosomal Inhibition

Recent cryo-electron microscopy studies have revealed the detailed mechanism by which the compound inhibits translation:

  • It preferentially stabilizes ribosomes in the nonrotated state, with approximately 58% of hygromycin B-bound complexes in the nonrotated state versus only 32% in the rotated state

  • This significant shift in conformational equilibrium effectively halts eEF2-mediated translocation

  • The decreased RNA stability due to pseudouridine loss likely amplifies this inhibitory effect

  • This mechanism parallels observations in bacterial ribosomes where the compound inhibits spontaneous reverse translocation

Implications for Antibiotic Development

Analysis of resistance mutations provides important insights for future drug development:

  • The resistance-conferring nucleotides (U1406, C1496, U1498) are universally conserved in both prokaryotes and eukaryotes

  • This universal conservation explains the compound's broad toxicity profile and lack of selectivity

  • Mapping resistance mutations and comparing them with eukaryotic homologues offers an important strategy for understanding the specificity of ribosomal agents

  • This approach has implications for developing more selective ribosomal antibiotics with reduced toxicity profiles

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